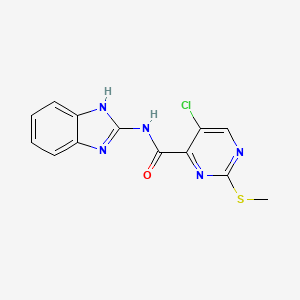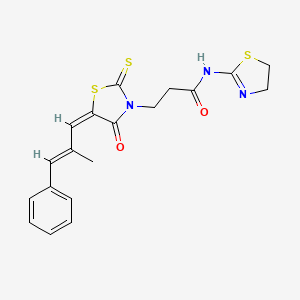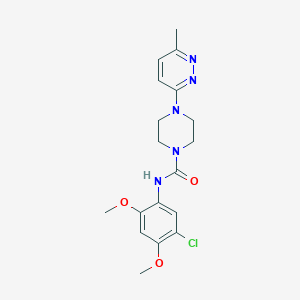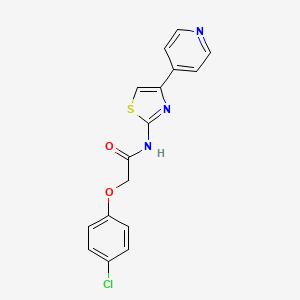
N-(1H-1,3-benzodiazol-2-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-1,3-benzodiazol-2-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method that involves several steps, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Scientific Research Applications
N-(1H-1,3-benzodiazol-2-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and has been shown to reduce inflammation in animal models.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It is believed that the compound binds to these enzymes and prevents them from functioning properly, thereby inhibiting their activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have antioxidant properties and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1H-1,3-benzodiazol-2-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. It can be used to study the mechanisms of cancer cell growth and inflammation, and its inhibitory effects on enzymes can be studied in detail. However, one of the limitations of using this compound is its potential toxicity, and care must be taken when handling it in the lab.
Future Directions
There are several future directions for research on N-(1H-1,3-benzodiazol-2-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide. One direction is to study its potential as a therapeutic agent for cancer and inflammation. Another direction is to study its mechanism of action in more detail and identify other enzymes that it may inhibit. Additionally, more research can be done to study its potential toxicity and identify ways to mitigate any potential risks associated with its use.
In conclusion, this compound is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail in this paper. Further research is needed to fully understand the potential of this compound and identify ways to use it effectively in scientific research.
Synthesis Methods
The synthesis of N-(1H-1,3-benzodiazol-2-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide involves several steps. The starting material for the synthesis is 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1H-1,3-benzodiazole-2-amine to form the desired product. The final product is obtained after purification using column chromatography.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5OS/c1-21-13-15-6-7(14)10(18-13)11(20)19-12-16-8-4-2-3-5-9(8)17-12/h2-6H,1H3,(H2,16,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBAKTDJXZKWDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=NC3=CC=CC=C3N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2403372.png)
![Methyl 3-({2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2403374.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxoindolin-5-yl)urea](/img/structure/B2403376.png)

![2,4-dichloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2403378.png)


![2-benzylsulfanyl-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole](/img/structure/B2403388.png)


![N-(6-methylpyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2403391.png)
![3-(3-chlorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2403392.png)

